Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Dispiro[2.0.2{4}.1{3}]heptan-7-amine hydrochloride” is a chemical compound with the CAS Number: 2095409-61-1 . It has a molecular weight of 159.66 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “Dispiro[2.0.2{4}.1{3}]heptan-7-amine hydrochloride” is 1S/C7H11N.ClH/c8-5-6 (1-2-6)7 (5)3-4-7;/h5H,1-4,8H2;1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“Dispiro[2.0.2{4}.1{3}]heptan-7-amine hydrochloride” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 159.66 .
Scientific Research Applications
Chemical Stability and Solvolysis
Dispiro compounds demonstrate unique chemical behaviors, such as resistance to ring opening under solvolysis conditions. For instance, compounds like dispiro[2.0.2.1]heptane maintain their structure upon methanolysis and acetolysis, highlighting their remarkable chemical stability and potential in synthetic organic chemistry. This stability is attributed to the structural characteristics of the spiro-annelated three-membered rings (Kozhushkov et al., 2003).
Conformational Analysis and Structural Studies
Dispiro derivatives offer diverse molecular structures, as showcased by the synthesis of a dispiro derivative of 7-oxa-1-azabicyclo[2.2.1]heptane from sugar nitrone. This compound's solid-state structure reveals three independent molecules, each displaying unique orientations of the spiro-connected rings. The conformational variety of these molecules is affirmed by both experimental X-ray analyses and theoretical DFT calculations (Rowicki et al., 2019).
Medicinal Chemistry and Antimalarial Activity
In medicinal chemistry, dispiro compounds have been studied for their antimalarial properties. Piperidine dispiro-1,2,4-trioxane analogues and orally active dispiro 1,2,4,5-tetraoxanes exhibit significant antimalarial activity against strains of Plasmodium falciparum. These studies underscore the potential of dispiro compounds in developing new antimalarial therapies (Sabbani et al., 2008), (Amewu et al., 2006).
Synthesis of Novel Compounds
Dispiro compounds serve as crucial intermediates in the synthesis of various novel chemical entities. For instance, dispiro 7-oxaindazolidines have been synthesized through regioselective 1,3-dipolar cycloaddition reactions, showcasing the versatility of dispiro compounds in synthetic strategies (Manian et al., 2003).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements correspond to skin irritation, serious eye damage, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
dispiro[2.0.24.13]heptan-7-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c8-5-6(1-2-6)7(5)3-4-7;/h5H,1-4,8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZTTWYFGZHHNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(C23CC3)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2095410-49-2 |
Source
|
Record name | dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.